8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of 2-aminopyridine with appropriate reagents. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylates or aldehydes.
Scientific Research Applications
8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Studies: The compound can be used to study the biological activity of imidazo[1,2-a]pyridine derivatives.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The specific mechanism of action for 8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is not well-documented. imidazo[1,2-a]pyridine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom and carboxylic acid group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Another derivative with different substituents.
Uniqueness
8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity. The carboxylic acid group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H5IN2O2 |
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Molecular Weight |
288.04 g/mol |
IUPAC Name |
8-iodoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13) |
InChI Key |
GLPDEDHCZAGJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)I)C(=O)O |
Origin of Product |
United States |
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